3-(4-Iodoanilino)-1-thiophen-2-ylpropan-1-one

Description

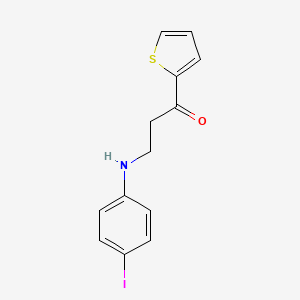

3-(4-Iodoanilino)-1-thiophen-2-ylpropan-1-one is a β-amino ketone derivative characterized by a thiophene ring, a propan-1-one backbone, and a 4-iodoanilino substituent. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to tune electronic properties, solubility, and biological activity. Its molecular formula is C₁₃H₁₂INO, with a molecular weight of 349.15 g/mol (InChIKey: JKXLMRXZRORAKP-UHFFFAOYSA-N) .

Properties

IUPAC Name |

3-(4-iodoanilino)-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-6,9,15H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALIRQXHFFDWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Iodoanilino)-1-thiophen-2-ylpropan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a thiophene ring and an iodoaniline group. This configuration is believed to contribute to its biological properties, particularly in enzyme inhibition and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodoaniline moiety can form strong hydrogen bonds and π-π interactions with active sites, enhancing binding affinity. The thiophene ring may also play a role in modulating the compound's pharmacological effects.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

- Enzyme Inhibition : The compound is noted for its potential to inhibit various enzymes, which could be beneficial in therapeutic contexts. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains. This property is particularly relevant for developing new antibiotics.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, making it a candidate for further research in anti-inflammatory drug development.

Research Findings

A review of recent studies highlights the following findings regarding the biological activity of this compound:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Case Study on Enzyme Inhibition :

- A study assessed the compound's inhibitory effects on COX enzymes using a series of in vitro assays. Results indicated that it could significantly reduce enzyme activity, suggesting potential applications in pain management therapies.

-

Antimicrobial Efficacy :

- Another investigation focused on testing the compound against various bacterial strains, revealing notable activity against Staphylococcus aureus, which could lead to its use as an alternative treatment for resistant infections.

-

Inflammation Reduction :

- A study involving macrophage cell lines demonstrated that treatment with the compound led to decreased levels of pro-inflammatory cytokines, supporting its role as a potential anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of β-amino ketones, which are intermediates in synthesizing natural products and chiral auxiliaries . Below is a detailed comparison with analogs differing in substituents, electronic properties, and applications.

Substituent Variations in Anilino and Aryl Groups

Key Observations :

- Electron-Withdrawing Halogens : Iodo and bromo substituents increase molecular weight and polarizability, enhancing halogen-bonding interactions compared to chloro analogs .

- Aryl Group Effects : Thiophene-containing derivatives exhibit higher solubility in organic solvents than phenyl analogs due to the heterocycle’s electron-rich nature .

Physical and Crystallographic Properties

- Crystal Packing: The bromo analog (C₁₅H₁₄BrNO) forms dimers via N–H⋯O hydrogen bonds (bond length: 2.89 Å), creating a stable supramolecular architecture .

- Thermal Stability : Thiophene derivatives generally exhibit higher melting points (~180–200°C) compared to phenyl analogs (~150–170°C), due to stronger intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.